(R)-N-alpha-Acetyl-allylglycine
Overview
Description
(R)-N-alpha-Acetyl-allylglycine, also known as L-Serine-O-sulfate, is a natural amino acid derivative that has been shown to have potential applications in scientific research. This compound is synthesized through a multistep process and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Scientific Research Applications
Enzyme Development for Industrial Applications
- Baxter et al. (2012) developed an improved variant of N-acetyl amino acid racemase with enhanced activity on a range of N-acetylated amino acids. This variant, coupled with an enantiospecific acylase, facilitates the conversion of N-acetyl-DL-allylglycine into D-allylglycine, highlighting its potential for industrial-scale production of enantiomerically pure α-amino acids (Baxter et al., 2012).
Chemical Synthesis and Rearrangement
- Workman et al. (2005) reported the first highly enantioselective [2,3]-sigmatropic rearrangements of acyclic allylic ammonium ylids, leading to the efficient synthesis of (R)-allyl glycine. This methodology demonstrates the compound's utility in organic synthesis and its potential for creating complex molecular structures (Workman et al., 2005).
Macrocyclization in Peptide Synthesis
- Oishi et al. (2005) described the use of ring-closing metathesis in peptides, involving insertion of allylglycines at sites of ring juncture. This approach is significant for macrocyclization in peptide synthesis while maintaining functionality at the site of ring juncture (Oishi et al., 2005).
Synthesis of Chiral Isoquinolones
- Zhang and Nubbemeyer (2004) demonstrated the synthesis of C-Allylglycyl amides and their conversion into isoquinolones, serving as building blocks in alkaloid synthesis. This showcases the compound's role in creating enantiomerically pure derivatives for complex chemical syntheses (Zhang & Nubbemeyer, 2004).
Application in Serine Proteases Inhibition
- Hovhannisyan et al. (2009) explored the inhibition of serine proteases, showing that (S)-allylglycine and (R)-allylglycine were effective in inhibiting proteinase K, a type of serine protease. This suggests potential applications in drug design and understanding enzymatic mechanisms (Hovhannisyan et al., 2009).
Hydrophilic Electrochromatography
- Mao et al. (2020) developed a novel monolithic column poly(allylglycine-co-1, 3, 5-triacryloylhexahydro-1, 3, 5-triazine) with zwitterionic functionalities for hydrophilic capillary electrochromatography. This highlights the compound's application in advanced chromatographic techniques (Mao et al., 2020).
properties
IUPAC Name |
(2R)-2-acetamidopent-4-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3/c1-3-4-6(7(10)11)8-5(2)9/h3,6H,1,4H2,2H3,(H,8,9)(H,10,11)/t6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTNLDKHXFVSKCF-ZCFIWIBFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC=C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H](CC=C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101287369 | |
Record name | (2R)-2-(Acetylamino)-4-pentenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101287369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
121786-40-1 | |
Record name | (2R)-2-(Acetylamino)-4-pentenoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=121786-40-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2R)-2-(Acetylamino)-4-pentenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101287369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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